6-Amino-2-methoxynicotinic Acid
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Overview
Description
6-Amino-2-methoxynicotinic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol It is a derivative of nicotinic acid, featuring an amino group at the 6-position and a methoxy group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methoxynicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Amination: The amino group is introduced at the 6-position through a nitration reaction followed by reduction. The nitration can be carried out using nitric acid, and the subsequent reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
6-Amino-2-methoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, lacking the amino and methoxy groups.
6-Aminonicotinic Acid: Similar structure but without the methoxy group.
2-Methoxynicotinic Acid: Similar structure but without the amino group.
Uniqueness
6-Amino-2-methoxynicotinic acid is unique due to the presence of both amino and methoxy groups on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and interactions compared to its analogs, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-amino-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHBWMCNXTWHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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